4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Description
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound has a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol .
Properties
IUPAC Name |
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-17(23-13-6-4-12(22-2)5-7-13)16(19-18-10)14-8-3-11(20)9-15(14)21/h3-9,20-21H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKFDMVCSRCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves multiple steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the methoxyphenoxy and benzene-1,3-diol groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of pyrazole compounds exhibit notable antioxidant activity. The radical scavenging ability of 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol has been assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating its potential to neutralize free radicals effectively .
Anticancer Activity
Several studies have highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For example, compounds similar to this compound have shown promise in inducing apoptosis in colorectal cancer cells (RKO), suggesting a mechanism that may involve the disruption of cellular pathways critical for cancer cell survival .
Case Study 1: Antioxidant Evaluation
A study synthesized a series of pyrazole derivatives, including those structurally related to this compound. The synthesized compounds were evaluated for their antioxidant properties using the DPPH assay. Results indicated that several derivatives exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on colorectal RKO carcinoma cells revealed that certain pyrazole derivatives induced significant cytotoxic effects. The most potent derivative demonstrated a dose-dependent response in inducing apoptosis, highlighting the therapeutic potential of this compound class in cancer treatment .
Mechanism of Action
The mechanism of action of 4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets. One known target is the pyruvate dehydrogenase kinase isozyme 4, mitochondrial, which plays a role in regulating cellular metabolism. The compound may inhibit this enzyme, leading to alterations in metabolic pathways .
Comparison with Similar Compounds
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol can be compared with other phenylpyrazoles such as:
4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol: Similar structure but lacks the methyl group at the 5-position of the pyrazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boronic ester group instead of the benzene-1,3-diol group. These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound
Biological Activity
4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is a compound belonging to the phenylpyrazole class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16N2O4
- Molecular Weight : 296.32 g/mol
- IUPAC Name : this compound
The structure features a pyrazole ring linked to a methoxyphenoxy group and a benzene-1,3-diol moiety, contributing to its diverse reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. One notable target is the pyruvate dehydrogenase kinase isozyme 4 (PDK4) , which regulates cellular metabolism. Inhibition of PDK4 can lead to significant metabolic alterations, potentially impacting various disease states such as diabetes and cancer.
Antimicrobial Properties
Research indicates that compounds in the phenylpyrazole class exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. While specific data on this compound is limited, its structural similarity suggests potential antimicrobial effects worth exploring.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that phenylpyrazoles can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests that this compound may also modulate inflammatory responses.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenylpyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant inhibition zones, suggesting that structural modifications could enhance their antimicrobial potency.
Study 2: Anti-inflammatory Mechanism
In another research project focused on inflammatory diseases, derivatives similar to this compound were tested in mouse models. The findings revealed a reduction in paw edema and cytokine levels following treatment, implicating the compound's potential therapeutic role in inflammatory conditions .
Comparative Analysis
| Compound Name | Structure Similarity | Biological Activity | Reference |
|---|---|---|---|
| 4-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol | Similar pyrazole core without methyl group | Moderate antimicrobial activity | |
| 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains boronic ester instead of benzene diol | Antimicrobial and anti-inflammatory |
Q & A
Q. Challenges :
- Yield optimization : Multi-step processes (e.g., cyclization followed by oxidation and acylation) often suffer from cumulative yield losses. For example, intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride require strict temperature control to prevent decomposition .
- Purification : Separation of regioisomers (e.g., 1H-pyrazole vs. 2H-pyrazole) demands advanced chromatographic techniques .
How is the molecular structure of this compound confirmed, and what crystallographic insights exist for related analogs?
Basic Research Question
Structural confirmation relies on:
- X-ray crystallography : For precise bond-length and dihedral-angle measurements. For example, pyrazoline analogs show a planar pyrazole ring with methoxyphenoxy substituents oriented at ~60° to the core .
- Spectral data : IR and NMR verify functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for diol groups) and substituent positions .
Advanced Insight :
Crystallographic studies of analogs like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone reveal intermolecular hydrogen bonding between carbonyl groups and adjacent aromatic rings, influencing packing stability .
How can researchers design experiments to evaluate the impact of substituents on biological activity?
Advanced Research Question
Methodology :
- SAR Studies : Systematically vary substituents (e.g., replacing methoxy with fluorine or chlorine) and assess activity. For example:
Q. Experimental Design :
- Control groups : Compare with unsubstituted analogs.
- Data normalization : Account for solubility differences using logP measurements .
How can contradictions in structure-activity relationship (SAR) data be resolved for pyrazole derivatives?
Advanced Research Question
Case Study : Inconsistent antimicrobial results for methoxy vs. nitro substituents:
- Contradiction : Methoxy groups reduce activity in some studies but enhance it in others .
- Resolution :
- Meta-analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Electron-donating groups (e.g., OMe) may hinder target binding in hydrophilic environments .
- Crystallographic validation : Confirm whether substituent orientation (e.g., para vs. meta) alters binding pocket interactions .
Q. Tools :
- Multivariate regression to isolate key variables (e.g., steric vs. electronic effects).
What spectroscopic and chromatographic methods are critical for characterizing intermediates and final products?
Basic Research Question
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, the pyrazole C3 proton appears as a singlet at δ 6.2–6.5 ppm .
- HPLC-MS : Monitor reaction progress and purity (>95% by area normalization) .
- IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3400 cm⁻¹) groups .
Advanced Tip :
Use NOESY to confirm spatial proximity of methoxyphenoxy and diol groups, critical for understanding conformational stability .
What strategies address low yields in the final coupling step of the synthesis?
Advanced Research Question
Challenges :
Q. Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
